molecular formula C9H5F5O3 B8199136 Methyl 2,3-difluoro-6-(trifluoromethoxy)benzoate

Methyl 2,3-difluoro-6-(trifluoromethoxy)benzoate

Cat. No.: B8199136
M. Wt: 256.13 g/mol
InChI Key: BCGQZRRBDILVFR-UHFFFAOYSA-N
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Description

Methyl 2,3-difluoro-6-(trifluoromethoxy)benzoate is a fluorinated aromatic ester. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to oxidation. These properties make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-difluoro-6-(trifluoromethoxy)benzoate typically involves the trifluoromethoxylation of a difluorobenzoate precursor. One common method includes the use of trifluoromethoxylating reagents under controlled conditions. For instance, the application of a photoredox catalyst such as Ru(bpy)32 and visible light irradiation can yield azidotrifluoromethoxylated products .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of advanced fluorination techniques and specialized equipment is common in industrial settings to ensure the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-difluoro-6-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: These reactions often involve the replacement of one functional group with another.

    Oxidation and Reduction Reactions: These reactions can alter the oxidation state of the compound, leading to different products.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions typically involve controlled temperatures and the use of solvents that can stabilize the intermediate products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation reactions can produce different fluorinated aromatic compounds .

Scientific Research Applications

Methyl 2,3-difluoro-6-(trifluoromethoxy)benzoate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 2,3-difluoro-6-(trifluoromethoxy)benzoate exerts its effects involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-fluoro-6-methoxy-3-(trifluoromethoxy)benzoate
  • Methyl 2,3-difluoro-6-methoxybenzoate

Uniqueness

Methyl 2,3-difluoro-6-(trifluoromethoxy)benzoate is unique due to its combination of difluoro and trifluoromethoxy groups, which confer high stability and resistance to degradation. This makes it more suitable for certain applications compared to similar compounds .

Properties

IUPAC Name

methyl 2,3-difluoro-6-(trifluoromethoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F5O3/c1-16-8(15)6-5(17-9(12,13)14)3-2-4(10)7(6)11/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCGQZRRBDILVFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1F)F)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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